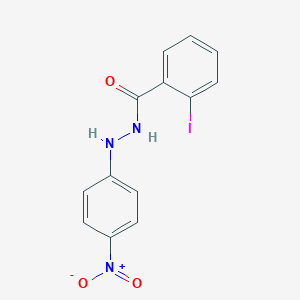

2-iodo-N'-(4-nitrophenyl)benzohydrazide

Description

2-Iodo-N'-(4-nitrophenyl)benzohydrazide is a benzohydrazide derivative characterized by an ortho-iodo substituent on the benzoyl ring and a 4-nitrophenyl group attached to the hydrazide moiety. Its molecular formula is C₁₃H₉IN₃O₃, with a molecular weight of 397.13 g/mol. The iodine atom at the ortho position introduces steric bulk and electronic effects, while the nitro group enhances electron-withdrawing properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C13H10IN3O3 |

|---|---|

Molecular Weight |

383.14g/mol |

IUPAC Name |

2-iodo-N'-(4-nitrophenyl)benzohydrazide |

InChI |

InChI=1S/C13H10IN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18) |

InChI Key |

XGDCUKNFYRFFNZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Benzohydrazide Derivatives

| Compound Name | Substituents (Benzoyl/Hydrazide) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Iodo-N'-(4-nitrophenyl)benzohydrazide | 2-iodo (benzoyl), 4-nitro (hydrazide) | I, NO₂ | 397.13 |

| 3-Bromo-4-methoxy-N'-(4-nitrobenzylidene)benzohydrazide | 3-Br, 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) | Br, OCH₃, NO₂ | 410.18 |

| 4-Methoxy-N'-(4-nitrobenzylidene)benzohydrazide | 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) | OCH₃, NO₂ | 299.29 |

| 2-Hydroxy-5-iodo-N'-(arylethylidene)benzohydrazide | 2-OH, 5-I (benzoyl), varied aryl (hydrazide) | OH, I | ~360–400 (varies) |

| (E)-2-Fluoro-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide | 2-F (benzoyl), 4-NO₂ (hydrazide) | F, NO₂ | 330.27 |

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a strong EWG common in these derivatives, enhancing stability and polar interactions. Iodo and bromo substituents add steric bulk and influence lipophilicity .

- Ortho vs. Para Substituents : The ortho-iodo in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methoxy), affecting binding to biological targets .

Key Observations :

- The target compound’s synthesis in glacial acetic acid achieves moderate yields (75–80%), while DES-based methods for similar iodinated derivatives improve yields (up to 92%) by reducing reaction times and avoiding volatile solvents .

- Microwave-assisted synthesis (e.g., for thiophene derivatives) further enhances efficiency but requires specialized equipment .

Key Observations :

- The target compound exhibits moderate analgesic activity (58% inhibition) but is less potent than fluorinated or benzimidazole-containing derivatives, which show nanomolar IC₅₀ values against cancer cells .

- The 4-nitrophenyl moiety enhances antimicrobial activity, with MIC values comparable to ciprofloxacin for some analogs .

Physicochemical and Photophysical Properties

- Solubility : The nitro group improves aqueous solubility slightly compared to purely hydrophobic derivatives (e.g., 4-methylbenzylidene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.